molecular formula C16H14N4O3 B2539027 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 1795489-63-2

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2539027
CAS No.: 1795489-63-2
M. Wt: 310.313
InChI Key: DQNRPEWCEJFDQO-UHFFFAOYSA-N
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Description

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide is a heterocyclic compound that features both furan and imidazo[1,2-b]pyrazole moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves the following steps:

    Formation of the imidazo[1,2-b]pyrazole core: This can be achieved by the condensation of 5-amino-1H-pyrazole-4-carboxamides with appropriate aldehydes or ketones.

    Introduction of the furan moiety: The furan ring can be introduced via a coupling reaction with furan-2-carboxylic acid or its derivatives.

    Final assembly: The final compound is obtained by linking the imidazo[1,2-b]pyrazole core with the furan moiety through an ethyl linker.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The imidazo[1,2-b]pyrazole core can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.

    Substitution: Substituted furan derivatives.

Scientific Research Applications

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide
  • N-(2-(5-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide

Uniqueness

N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of furan and imidazo[1,2-b]pyrazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(14-4-2-10-23-14)17-5-6-19-7-8-20-15(19)11-12(18-20)13-3-1-9-22-13/h1-4,7-11H,5-6H2,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNRPEWCEJFDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN3C=CN(C3=C2)CCNC(=O)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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